Di-tert-butyl L-alanyl-L-glutamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

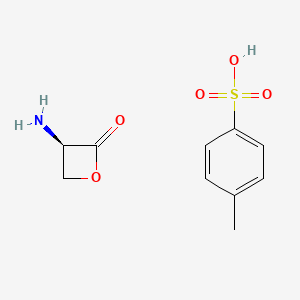

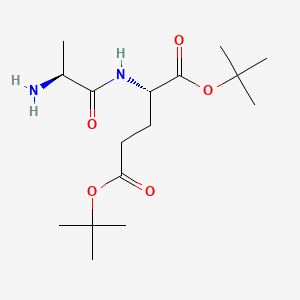

“Di-tert-butyl L-alanyl-L-glutamate” is a chemical compound with the molecular formula C16H30N2O5 . It is a derivative of L-glutamate, where the carboxyl groups of the glutamate are esterified with tert-butyl groups . This compound may be useful in the synthesis of substance P antagonistic peptides .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate” involves the reaction of N-Boc-L-glutamic acid α-tert-butyl ester with triphenylphosphine and allyl alcohol in anhydrous THF .Molecular Structure Analysis

The molecular structure of “Di-tert-butyl L-alanyl-L-glutamate” consists of a central carbon atom (the alpha carbon) attached to an amino group, a carboxyl group, and a side chain. The side chain in this case is a pentanedioate group with two tert-butyl ester groups .科学研究应用

Production of L-Alanyl-L-Glutamine

This compound has been used in the production of L-Alanyl-L-Glutamine (Ala-Gln), a functional dipeptide with high water solubility, good thermal stability, and high bioavailability . It is widely used in clinical treatment, post-operative rehabilitation, sports health care, and other fields .

Biochemical Functions

As the major carrier of nitrogen in the body, L-glutamine (Gln), the most abundant free-form amino acids in the plasma, is a conditionally essential amino acid . That is, Gln needs outside supplement for body’s requirements under specific conditions such as strenuous exercise, injury, and infection .

Clinical Applications

The widespread clinical applications of free Gln are quite limited due to its unfavorable physicochemical properties . An effective approach to overcome intrinsic limitations of Gln is glutamine-containing dipeptides by conjugation with other amino acids . L-Alanyl-L-Glutamine (Ala-Gln) and glycyl-L-Glutamine (Gly-Gln) are supposed to be two main types of glutamine-containing dipeptides in clinical practice .

Cell Culture

In cell culture, L-Alanyl-L-Glutamine is sometimes used as a replacement for L-Glutamine because this dipeptide is stable in aqueous solution unlike L-Glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid .

Metabolic Engineering

A metabolically engineered E. coli strain for Ala-Gln production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .

Immobilization Technique

The immobilization technique has potential applications in the production of Ala-Gln by biotechnological method . Immobilization helps to achieve high efficiency production of Ala-Gln. Immobilized cells have better stability than free cells .

作用机制

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides.

Mode of Action

This compound is used as a protective group in organic synthesis . It contains protected amino and carboxyl groups, which can serve as intermediates in the synthesis of complex organic molecules, protecting the reactive activity of amino and carboxyl groups .

Biochemical Pathways

As a protective group, it plays a crucial role in peptide synthesis reactions and can be used to synthesize polypeptides and proteins .

Result of Action

As a protective group in peptide synthesis, it likely contributes to the successful formation of desired peptide sequences .

属性

IUPAC Name |

ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHMKWFZVCYOSU-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705747 |

Source

|

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester | |

CAS RN |

45272-19-3 |

Source

|

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butanone, 3-hydroxy-, O-methyloxime, [S-(Z)]- (9CI)](/img/no-structure.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)